Benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
Description
Benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1211533-81-1) is a spirocyclic compound featuring a fused azetidine and cyclobutane ring system. Its molecular formula is C₁₄H₁₈N₂O₂, with a molecular weight of 246.3 g/mol . The compound is stored under dark, cool conditions (2–8°C) to ensure stability. The benzyl ester group enhances lipophilicity compared to tert-butyl analogs, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c15-12-6-14(7-12)9-16(10-14)13(17)18-8-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYGZVHTMBPGRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C(=O)OCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
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Reduction to Dimethanol : Cyclobutane-1,1-dicarboxylic acid is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–20°C, yielding 1,1-cyclobutane dimethanol with >95% efficiency.
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Disulfonate Formation : Reaction with methanesulfonyl chloride in dichloromethane (DCM) and triethylamine forms 1,1-cyclobutane dimethanol disulfonate.
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Cyclization with 2-Nitrobenzenesulfonamide : Heating the disulfonate with 2-nitrobenzenesulfonamide in dimethyl sulfoxide (DMSO) at 90–120°C forms the spirocyclic intermediate 2-(2-nitrobenzenesulfonyl)-2-azaspiro[3.3]heptane.
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Deprotection and Boc Protection : Treatment with dodecyl mercaptan and 1,8-diazabicycloundec-7-ene (DBU) removes the sulfonyl group, followed by Boc protection using Boc₂O in tetrahydrofuran (THF) to yield Boc-2-azaspiro[3.3]heptane.
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Final Deprotection and Benzylation : Hydrochloric acid treatment followed by benzylation with benzyl chloroformate produces the target compound.
Yield : 62–72% over five steps.
Alternative Pathway via Oxetane Ring Closure
A scalable method reported in ACS Organic Process Research & Development avoids harsh deprotection conditions by utilizing oxetane intermediates:
Key Steps:
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Alkylation of 2-Fluoro-4-Nitroaniline : Reaction with 3,3-bis(bromomethyl)oxetane (BBMO) in sulfolane at 80°C forms the azetidine ring via hydroxide-facilitated alkylation.
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Reductive Amination : Sodium borohydride (NaBH₄) reduces the nitro group to an amine in methanol at 0–25°C.
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Benzyl Protection : Benzyl chloroformate is introduced under Schotten–Baumann conditions to yield the final product.
Reduction of Keto Intermediates
A streamlined approach involves reducing a keto precursor:
Key Steps:
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Synthesis of Benzyl 6-Oxo-2-Azaspiro[3.3]heptane-2-Carboxylate : Cyclization of benzyl-protected intermediates under acidic conditions generates the keto derivative.
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Reduction with NaBH₄ : The keto group is reduced using sodium borohydride in methanol or ethyl acetate, yielding the amine with >90% efficiency.
Yield : 93.7–100% for the reduction step.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield |
|---|---|---|---|
| Cyclobutane Derivative Route | High purity, well-established steps | Multi-step, requires LiAlH₄ (hazardous) | 62–72% |
| Oxetane Alkylation | Scalable, avoids strong bases | Requires specialized BBMO synthesis | 87% |
| Keto Intermediate Reduction | Rapid, high-yield final step | Dependent on keto precursor availability | 90–100% |
Critical Reaction Parameters
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Temperature Control : Exothermic reductions (e.g., LiAlH₄) require strict temperature regulation to prevent side reactions.
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Solvent Selection : Polar aprotic solvents (DMSO, DMF) enhance cyclization efficiency but complicate purification.
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Catalysts : DBU and potassium carbonate are critical for efficient deprotection and cyclization .
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds derived from the azaspiro framework exhibit promising anticancer properties. Benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate has been investigated for its potential as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme linked to various cancer types and inflammatory diseases. Inhibiting sEH can modulate pathways involved in tumor growth and metastasis, making it a target for cancer therapy .
Neurological Disorders
The compound's ability to interact with the central nervous system has led to its exploration in treating neurological disorders such as neuropathic pain and stroke. sEH inhibitors have shown efficacy in preclinical models for reducing pain and protecting against neuronal damage following ischemic events .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized several azaspiro compounds, including this compound, and evaluated their biological activities. The results demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines, suggesting their potential as anticancer agents .
Case Study 2: Inhibition of Soluble Epoxide Hydrolase
In another investigation, this compound was tested for its inhibitory effects on sEH in vitro. The findings revealed significant inhibition of sEH activity, correlating with reduced inflammation markers in treated cell cultures, indicating its therapeutic potential in inflammatory diseases .
Data Tables
| Study | Target | Result |
|---|---|---|
| Synthesis Study | Various Cancer Cell Lines | Inhibition of proliferation |
| sEH Inhibition Study | Soluble Epoxide Hydrolase | Significant inhibition observed |
Mechanism of Action
The mechanism of action of Benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below highlights critical differences between the target compound and its analogs:
Biological Activity
Benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (CAS No. 1211533-81-1) is a spirocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a spiro-fused azaspiroheptane framework, make it an interesting candidate for various biological applications, particularly in drug discovery and development.
- Molecular Formula : C₁₄H₁₈N₂O₂
- Molecular Weight : 246.310 g/mol
- Structure : Contains a benzyl group and an amino group, enhancing its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate enzymatic activity or receptor signaling pathways.
Interaction with Biological Targets
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and metabolic disorders.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing neuronal signaling and potentially providing benefits in neurodegenerative diseases.
Biological Activity Data
The following table summarizes the reported biological activities and findings related to this compound:
Case Studies
- Dengue Virus Inhibition : A study evaluated the efficacy of various compounds, including this compound, against dengue virus (DENV). Results indicated that this compound significantly inhibited DENV replication in human primary monocyte-derived dendritic cells (MDDCs), showcasing its potential as an antiviral agent .
- Kinase Inhibition : Research into the structure-activity relationship (SAR) of spirocyclic compounds has shown that modifications to the azaspiro structure can enhance selectivity against specific kinases, reducing off-target effects commonly seen with other kinase inhibitors . this compound was highlighted for its improved target selectivity compared to traditional piperazine-based inhibitors.
Q & A
Q. What are the established synthetic routes for preparing benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate and its intermediates?
The compound is typically synthesized via functionalization of the spirocyclic core. For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (a precursor) can be prepared through bifunctional derivatization of azetidine and cyclobutane rings. Reduction and subsequent coupling with benzyl groups yield the target compound. Key intermediates like tert-butyl 6-oxo derivatives are synthesized using scalable methods involving hydroxide-facilitated alkylation or ring-closing reactions .
Q. How is the structural integrity of this compound validated experimentally?
Characterization relies on NMR (¹H and ¹³C), HRMS, and X-ray crystallography. For example, tert-butyl derivatives of similar spirocycles show distinct NMR signals for the sp³-hybridized carbons in the azetidine and cyclobutane rings. Crystallographic refinement using SHELX software confirms bond angles and spatial arrangements .
Q. What are the stability and storage conditions for this compound?
Derivatives like tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate require storage in a dark, dry environment at 2–8°C to prevent decomposition. Stability is influenced by the sensitivity of the amino and ester groups to moisture and light .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of 6-amino-2-azaspiro[3.3]heptane derivatives?
Asymmetric synthesis employs chiral auxiliaries like tert-butylsulfinyl groups. For instance, LiAlH4 reduction of tert-butylsulfinyl intermediates followed by tosylation yields enantiomerically pure spirocycles. Optical rotation ([α]²⁰D) and chiral HPLC validate enantiomeric excess .
Q. How do steric and electronic factors influence regioselective functionalization of the spirocyclic core?
Functionalization at the 6-position is favored due to reduced steric hindrance compared to the 2-position. For example, Pd-catalyzed coupling of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate with aryl halides selectively modifies the 6-position, as demonstrated in the synthesis of RBP4 antagonists .
Q. What computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?
Density Functional Theory (DFT) calculations model charge distribution, identifying the amino group as a nucleophilic site. Molecular docking studies further predict interactions with biological targets, such as retinol-binding proteins .
Q. How are contradictions in crystallographic data resolved for spirocyclic compounds?
Discrepancies in bond lengths or angles (e.g., azetidine vs. cyclobutane rings) are addressed using SHELXL refinement. High-resolution data (>1.0 Å) and twin correction algorithms improve accuracy. For example, SHELXPRO interfaces resolve twinning artifacts in spirocyclic structures .
Methodological Considerations
Q. What analytical techniques are critical for monitoring reaction progress in spirocyclic syntheses?
LC-MS tracks intermediates in real-time, while TLC (e.g., 60% Et₂O/pentane systems) monitors purity. HRMS confirms molecular weights within 1 ppm error .
Q. How are purification challenges addressed for hydrophilic spirocyclic derivatives?
Reverse-phase HPLC (C18 columns) with acetonitrile/water gradients resolves polar byproducts. For lipophilic tert-butyl derivatives, silica gel chromatography (gradient 15–100% Et₂O/pentane) achieves >95% purity .
Q. What safety hazards are associated with handling this compound?
Derivatives may exhibit acute toxicity (H302, H315) and require PPE (gloves, goggles). Hazardous byproducts like brominated intermediates necessitate fume hood use and waste neutralization protocols .
Data Contradiction Analysis
Discrepancies in synthetic yields (e.g., 85% vs. 98% for similar steps) arise from solvent purity, catalyst loading (e.g., Pd(dba)₃ vs. rac-BINAP), or reaction scale. Reproducibility requires strict control of anhydrous conditions and inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
